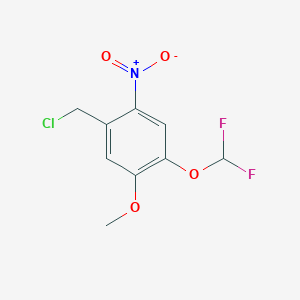

1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

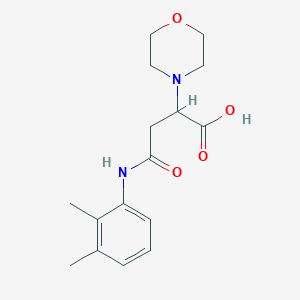

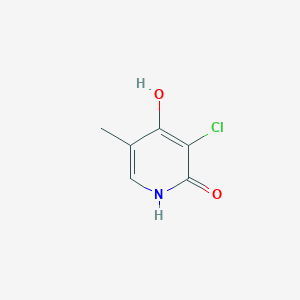

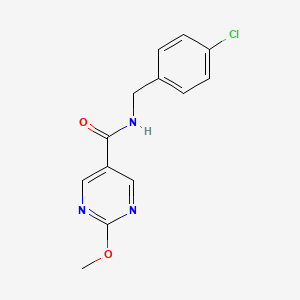

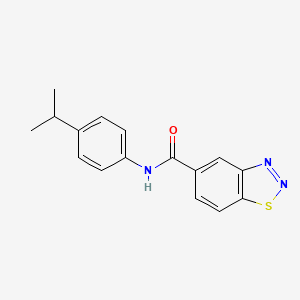

This compound is a benzene derivative with several substituents, including a chloromethyl group, a difluoromethoxy group, a methoxy group, and a nitro group. These groups can significantly affect the compound’s properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the benzene ring. The exact methods would depend on the desired order of group addition and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituent groups on the benzene ring. These positions could affect the compound’s properties and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-withdrawing or electron-donating effects of its substituent groups. For example, the nitro group is a strong electron-withdrawing group, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its substituent groups. These could include its solubility, density, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Electrosynthesis and Organic Transformations

Studies on electrochemical reductions of related chloroethyl-nitrobenzene compounds have demonstrated innovative pathways to synthesize vinylbenzenes and indoles, highlighting potential applications of similar compounds in electrosynthetic routes. These processes involve the reduction of nitro groups and subsequent reactions leading to complex organic transformations, suggesting that derivatives like "1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene" could serve as precursors or intermediates in the synthesis of valuable organic compounds (Du & Peters, 2010).

Structural Analysis and Hydrogen Bonding

Research on substituted methoxybenzene derivatives, including similar nitrobenzene compounds, has provided insights into their structural characteristics, such as planarity and hydrogen bonding. These studies are crucial for understanding the molecular arrangement and potential interactions of "this compound" in various states, which can influence its applications in material science and organic synthesis (Fun et al., 1997).

Organomercury Compound Synthesis

Research on the synthesis and characterization of organomercury compounds using methoxy-nitrobenzene derivatives has been conducted, demonstrating the potential of "this compound" in the preparation of complex mercury-containing compounds. Such compounds have applications in analytical chemistry, environmental science, and potentially as catalysts in organic reactions (Deacon et al., 1986).

Polymer Science and Material Chemistry

The electrosynthesis and characterization of polymers derived from methoxybenzene compounds reveal the potential of "this compound" in the development of new polymeric materials. These materials could have applications in electronics, photonics, and as advanced coatings, given their unique structural and electronic properties (Moustafid et al., 1991).

Advanced Organic Synthesis Techniques

Investigations into the reactions of metal cyanides with polyfluorobenzenes, including methods that could potentially apply to similar chloromethyl-nitrobenzene compounds, highlight advanced synthetic techniques that could be utilized for the functionalization and transformation of "this compound". Such reactions open pathways to novel compounds with potential applications in medicinal chemistry and material science (Felstead et al., 1966).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO4/c1-16-7-2-5(4-10)6(13(14)15)3-8(7)17-9(11)12/h2-3,9H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELDFVLPXQZRPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2689777.png)

![2-(2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrimidin-4-yl)-5-ethoxy-4-ethylphenol](/img/structure/B2689778.png)

![6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689779.png)

![methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2689781.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2689782.png)

![N-(3-cyclopropyl-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689788.png)

![N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide](/img/no-structure.png)

![2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}pyridine-3-carboxylic acid](/img/structure/B2689792.png)